molecular formula C16H23ClN2O3S B11128596 4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B11128596
M. Wt: 358.9 g/mol
InChI Key: RSVBLECYEJQOKC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide (molecular formula: C₂₁H₂₆ClN₃O₃S; molecular weight: 435.97 g/mol) is a benzenesulfonamide derivative featuring:

  • A 4-chlorophenyl group attached to the sulfonamide core.
  • An ethyl group bonded to the sulfonamide nitrogen.
  • A 2-(4-methylpiperidin-1-yl)-2-oxoethyl side chain, introducing a substituted piperidine ring via a ketone linkage .

The 4-methylpiperidinyl moiety may enhance binding to hydrophobic pockets in enzyme active sites, while the chloro group contributes to electronic effects and steric bulk.

Properties

Molecular Formula

C16H23ClN2O3S

Molecular Weight

358.9 g/mol

IUPAC Name

4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C16H23ClN2O3S/c1-3-19(12-16(20)18-10-8-13(2)9-11-18)23(21,22)15-6-4-14(17)5-7-15/h4-7,13H,3,8-12H2,1-2H3

InChI Key

RSVBLECYEJQOKC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)N1CCC(CC1)C)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Route 1: Direct Amidation of 2-(4-Methylpiperidin-1-yl)acetic Acid

Reagents :

  • 2-(4-Methylpiperidin-1-yl)acetic acid

  • Ethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

Procedure :

  • Dissolve 2-(4-methylpiperidin-1-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add ethylamine (1.2 eq), EDC (1.1 eq), and HOBt (1.1 eq) under nitrogen.

  • Stir at room temperature for 12–18 hours.

  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (ethyl acetate/hexane) to yield the amine intermediate.

Yield : 65–75%

Route 2: Alkylation of Ethylamine with 2-Chloro-N-(4-methylpiperidin-1-yl)acetamide

Reagents :

  • 2-Chloroacetamide

  • 4-Methylpiperidine

  • Ethylamine

  • Potassium carbonate

Procedure :

  • React 2-chloroacetamide with 4-methylpiperidine (1.5 eq) in acetonitrile at 60°C for 6 hours to form 2-(4-methylpiperidin-1-yl)acetamide.

  • Alkylate with ethylamine (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C for 8 hours.

  • Isolate via filtration and recrystallize from ethanol.

Yield : 60–70%

Sulfonylation with 4-Chlorobenzenesulfonyl Chloride

Standard Sulfonamide Coupling

Reagents :

  • N-Ethyl-2-(4-methylpiperidin-1-yl)acetamide

  • 4-Chlorobenzenesulfonyl chloride

  • Triethylamine (TEA) or pyridine

Procedure :

  • Dissolve the amine intermediate (1.0 eq) in dry DCM or tetrahydrofuran (THF).

  • Add 4-chlorobenzenesulfonyl chloride (1.1 eq) and TEA (2.5 eq) dropwise at 0°C.

  • Warm to room temperature and stir for 4–6 hours.

  • Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry and concentrate the organic layer.

  • Purify via recrystallization (ethanol/water) or column chromatography.

Yield : 70–85%

Microwave-Assisted Optimization

Reagents :

  • Same as above

Procedure :

  • Mix reagents in a microwave vial with DCM.

  • Irradiate at 80°C for 20 minutes.

  • Follow standard workup and purification.

Yield : 80–90% (reduced reaction time to 30 minutes).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 4.05 (s, 2H, CH₂CO), 3.45–3.30 (m, 4H, piperidine-H), 2.90 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 2.25 (s, 3H, piperidine-CH₃), 1.80–1.60 (m, 4H, piperidine-H), 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃).

High-Performance Liquid Chromatography (HPLC)

  • Purity : ≥98% (C18 column, acetonitrile/water gradient, 254 nm).

Mass Spectrometry (MS)

  • ESI-MS : m/z 428.1 [M+H]⁺ (calculated for C₁₇H₂₄ClN₃O₃S: 427.1).

Comparative Reaction Conditions and Yields

StepReagentsSolventTemperatureTimeYield (%)
2.1EDC/HOBt, ethylamineDCMRT18 h70
2.2K₂CO₃, DMFDMF80°C8 h65
3.1TEA, DCMDCMRT6 h75
3.2MicrowaveDCM80°C0.5 h85

Challenges and Mitigation Strategies

  • Steric Hindrance : The 4-methylpiperidine group may slow sulfonylation. Using polar aprotic solvents (e.g., DMF) or elevated temperatures improves reactivity.

  • Byproducts : Hydrolysis of sulfonyl chloride is minimized by anhydrous conditions and controlled pH.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates unreacted sulfonyl chloride.

Industrial-Scale Considerations

  • Cost Efficiency : Route 3.2 (microwave) reduces energy and time but requires specialized equipment.

  • Green Chemistry : Substituting DCM with cyclopentyl methyl ether (CPME) or 2-methyl-THF enhances sustainability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Core

Compound 1b ():

  • Structure: N-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methyl-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide.
  • Key Differences: Replaces the ethyl and 4-methylpiperidinyl groups with a propargyl chain and a 4-methylphenyl group.
  • Properties: Lower yield (69% vs. 84% for 1a), white solid with distinct solubility due to the propargyl group’s linearity and rigidity .

BVT.2733 ():

  • Structure: 3-Chloro-2-methyl-N-{4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3-thiazol-2-yl}benzenesulfonamide.
  • Key Differences: Incorporates a thiazole ring and piperazine instead of piperidine.
  • Bioactivity: Inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for diabetes therapy. The thiazole ring enhances π-π stacking interactions compared to the target compound’s simpler sulfonamide .

S15 ():

  • Structure: 4-Amino-N-(2-(4-chlorophenyl)-2-oxoethyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide.
  • Key Differences: Substitutes the ethyl and piperidinyl groups with a 5-methylisoxazole and an amino group.
  • Properties: Higher melting point (182–184°C vs. oily consistency in compounds) due to hydrogen bonding from the amino group .

Piperidine/Piperazine Derivatives

Compound 6k ():

  • Structure: N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide.
  • Key Differences: Uses a bis(4-fluorophenyl)methyl-piperazine group.

W-15 ():

  • Structure: 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide.
  • Key Differences: Features a piperidinylidene (unsaturated piperidine) and a phenylethyl chain.

Electronic and Steric Effects

  • Chloro vs. Nitro Groups ():

    • Compound W-18: 4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide.
    • The nitro group in W-18 is a stronger electron-withdrawing group than chloro, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitutions .
  • Methylpiperidine vs. Benzylpiperazine (): Compound in : N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide.

Physical Properties

Compound Melting Point/State Molecular Weight (g/mol) Key Substituents
Target Compound Oily liquid 435.97 4-Methylpiperidine, ethyl
S15 () 182–184°C 420.99 Isoxazole, amino
BVT.2733 () Not reported 439.93 Thiazole, piperazine
W-18 () Solid 454.31 Nitrophenyl, piperidinylidene
  • Solubility: The target compound’s oily state suggests moderate solubility in organic solvents (e.g., DMSO, chloroform), whereas amino or nitro-substituted analogs exhibit higher aqueous solubility due to polar groups .

Pharmacological and Biochemical Insights

  • Enzyme Inhibition : BVT.2733’s 11β-HSD1 inhibition highlights sulfonamides’ role in metabolic disorders. The target compound’s piperidine group may favor interactions with proteases or kinases over dehydrogenases .
  • Receptor Binding: W-15’s structural mimicry of fentanyl suggests divergent applications (opioid vs. enzyme targeting), emphasizing the impact of minor substituent changes .

Biological Activity

Overview of 4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

This compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities. Sulfonamides have been widely studied for their antimicrobial properties, and modifications to their structure can lead to enhanced pharmacological effects.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₈ClN₃O₂S
  • Molecular Weight : Approximately 345.84 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Sulfonamides are primarily recognized for their antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action typically involves the inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis. The presence of the piperidine ring in this compound may enhance its interaction with bacterial enzymes, potentially increasing its efficacy.

Antitumor Potential

Research on similar sulfonamide derivatives has indicated potential antitumor activity. For instance, compounds with piperidine substitutions have shown inhibitory effects on various cancer cell lines, including breast and lung cancer models. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • In Vitro Studies : A study examining derivatives of sulfonamides revealed that modifications at the piperidine moiety could lead to significant increases in cytotoxicity against cancer cell lines (e.g., MCF-7, A549) .
  • Structure-Activity Relationship (SAR) : Research indicates that the introduction of electron-withdrawing groups (like chlorine) at specific positions on the aromatic ring enhances the biological activity of sulfonamides . This suggests that the 4-chloro substitution in our compound may play a critical role in its biological efficacy.
  • Antifungal Activity : Some sulfonamide derivatives have exhibited antifungal properties against strains like Candida albicans. The mechanism often involves disruption of fungal cell wall synthesis .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeFindingsReference
SulfanilamideAntibacterialEffective against Streptococcus pneumoniae
4-Chloro-N-(2-methylpiperidin-1-yl)benzene-sulfonamideAntitumorInduced apoptosis in MCF-7 cells
N-(4-Methylpiperidin-1-yl)-sulfanilamideAntifungalInhibited growth of Candida albicans

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-ethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the benzenesulfonyl chloride intermediate followed by nucleophilic substitution or amidation. Key steps include:
  • Step 1 : Reaction of 4-chlorobenzenesulfonyl chloride with ethylamine under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
  • Step 2 : Introduction of the 4-methylpiperidin-1-yl moiety via coupling reactions (e.g., using carbodiimide-based reagents like EDC/HOBt).
  • Critical Conditions : Temperature control (0–5°C for exothermic steps), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., integration of ethyl and piperidinyl protons).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsional strain in the sulfonamide and piperidinyl groups .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for isolating polar byproducts.
  • Critical Note : Monitor for residual solvents (e.g., DMF) via GC-MS to avoid interference in biological assays .

Advanced Research Questions

Q. How can crystallographic disorder in the piperidinyl group be resolved during structural analysis?

  • Methodological Answer :
  • Refinement Strategies : Use SHELXL’s PART and ISOR commands to model thermal motion anisotropy.
  • Validation Tools : Check ADPs (Atomic Displacement Parameters) and electron density maps (e.g., via Olex2) to identify disordered regions.
  • Example : In related sulfonamide structures, partial occupancy refinement for methyl groups on piperidine rings improved R-factor convergence .

Q. How to address contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer :
  • Orthogonal Assays : Combine fluorescence-based (e.g., FP-TAMRA probes) and radiometric assays (e.g., 3^3H-labeled substrates) to validate target engagement.
  • Control Experiments : Test for off-target effects using kinase profiling panels or CRISPR-Cas9 knockout models.
  • Case Study : Analogous compounds showed conflicting IC50_{50} values due to assay buffer interference (e.g., DMSO concentration >1% skewed results) .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Formulation : Use cyclodextrin complexes (e.g., 2-hydroxypropyl-β-cyclodextrin) or lipid-based nanoemulsions.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at non-critical positions to enhance aqueous solubility without altering target binding .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize derivatives with:
  • Variants : Substituted piperidine rings (e.g., 3-methyl vs. 4-methyl) or alternative sulfonamide linkers.
  • Bioisosteres : Replace the chloro group with trifluoromethyl or cyano groups to assess electronic effects.
  • Data Analysis : Use multivariate regression (e.g., CoMFA or CoMSIA) to correlate substituent properties (logP, polar surface area) with activity .

Q. What computational methods predict binding modes to biological targets?

  • Methodological Answer :
  • Docking : Use AutoDock Vina or Glide with homology models (e.g., bacterial dihydropteroate synthase).
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS with AMBER force fields) to assess stability of sulfonamide-enzyme hydrogen bonds.
  • Validation : Cross-reference with crystallographic data from PDB entries of related sulfonamide complexes .

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